Benzyl N-[2-(hydroxymethyl)phenyl]carbamate
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Overview
Description
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate is a chemical compound with the molecular formula C15H15NO3 and a molecular weight of 257.29 g/mol . It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(hydroxymethyl)aniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate: Known for its versatile applications and unique chemical properties.
Benzyl N-[4-(hydroxymethyl)phenyl]carbamate: Similar structure but with the hydroxymethyl group at the para position.
Benzyl N-[2-(methoxymethyl)phenyl]carbamate: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both benzyl and hydroxymethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Biological Activity
Benzyl N-[2-(hydroxymethyl)phenyl]carbamate (also referred to as "the compound") is a synthetic organic molecule with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzyl group attached to a carbamate moiety, with a hydroxymethyl substituent on the phenyl ring. This unique structure contributes to its diverse biological activities.
The precise mechanism of action for this compound remains largely undefined. However, several studies suggest its role as an enzyme inhibitor and its potential therapeutic effects in various contexts, including anti-inflammatory and anticancer activities .
Enzyme Inhibition
Research indicates that compounds similar to this compound may inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to antiproliferative effects in mammalian cells, making it a candidate for cancer therapy .
Anticancer Properties
In vitro studies have demonstrated that derivatives of compounds containing the hydroxymethyl group exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzopsoralens with similar structures have shown marked activity upon UVA activation, suggesting that this compound could be explored further for its anticancer potential .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. It has been utilized in biochemical assays to probe mechanisms underlying inflammation, although specific pathways remain to be fully elucidated .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Hydroxymethyl group at the ortho position | Anticancer, anti-inflammatory |
Benzyl N-[4-(hydroxymethyl)phenyl]carbamate | Hydroxymethyl group at the para position | Similar enzyme inhibition properties |
Benzyl N-[2-(methoxymethyl)phenyl]carbamate | Methoxymethyl group instead of hydroxymethyl | Varies; less potent than hydroxymethyl variants |
Case Studies and Research Findings
- Topoisomerase Inhibition : A study comparing various hydroxymethylbenzopsoralens found that those with similar structures to this compound exhibited strong topoisomerase II inhibition, leading to significant antiproliferative effects in mammalian cells .
- Anticancer Studies : Research has shown that benzopsoralens induce cytotoxic effects in cancer cells without causing DNA interstrand cross-links, which is a common mechanism of action for many chemotherapeutics. This suggests a unique pathway that could be exploited for therapeutic development .
- Inflammation Models : In biochemical assays aimed at understanding inflammatory pathways, the compound has been noted to modulate specific cytokine levels, indicating its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
benzyl N-[2-(hydroxymethyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHVJNBWUFANQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561465 |
Source
|
Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111881-64-2 |
Source
|
Record name | Benzyl [2-(hydroxymethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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